8-phenylpyrido[3,4-d]pyridazin-5(6H)-one 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 116776-21-7
VCID: VC8370912
InChI: InChI=1S/C13H9N3O/c17-13-12-8-16-15-7-11(12)10(6-14-13)9-4-2-1-3-5-9/h1-8H,(H,14,17)
SMILES: C1=CC=C(C=C1)C2=CNC(=O)C3=CN=NC=C23
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol

8-phenylpyrido[3,4-d]pyridazin-5(6H)-one

CAS No.: 116776-21-7

Cat. No.: VC8370912

Molecular Formula: C13H9N3O

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

8-phenylpyrido[3,4-d]pyridazin-5(6H)-one - 116776-21-7

Specification

CAS No. 116776-21-7
Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
IUPAC Name 8-phenyl-6H-pyrido[3,4-d]pyridazin-5-one
Standard InChI InChI=1S/C13H9N3O/c17-13-12-8-16-15-7-11(12)10(6-14-13)9-4-2-1-3-5-9/h1-8H,(H,14,17)
Standard InChI Key XQVAZZRAEIBPCF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CNC(=O)C3=CN=NC=C23
Canonical SMILES C1=CC=C(C=C1)C2=CNC(=O)C3=CN=NC=C23

Introduction

Structural and Chemical Properties

Molecular Architecture

8-Phenylpyrido[3,4-d]pyridazin-5(6H)-one (C₁₃H₉N₃O, MW 223.23 g/mol) features a bicyclic system comprising a pyridazinone ring fused to a pyridine moiety at positions 3 and 4, with a phenyl group at the 8-position . The pyridazinone core contributes to electron-deficient characteristics, enabling π-π stacking interactions with aromatic residues in enzymatic binding pockets . X-ray crystallography of analogous compounds reveals planar geometry, with the phenyl group adopting a perpendicular orientation relative to the fused ring system to minimize steric hindrance .

Physicochemical Characteristics

While experimental data for this specific compound remain limited, structural analogs exhibit logP values ranging from 2.1 to 3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The presence of hydrogen-bond acceptors (N and O atoms) enhances solubility in polar solvents, though the phenyl group reduces aqueous solubility compared to unsubstituted pyridazinones .

Synthetic Methodologies

Friedel-Crafts Acylation and Cyclocondensation

A common route involves Friedel-Crafts acylation of picolinic acid anhydride with benzene, yielding 3-benzoyl picolinic acid intermediates. Subsequent cyclocondensation with hydrazine derivatives forms the pyridazinone ring . For example, reacting 3-benzoyl picolinic acid with hydrazine hydrate under reflux produces 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one in 65–72% yields .

Cross-Coupling Strategies

Modern approaches employ palladium-catalyzed cross-coupling to introduce substituents. Suzuki-Miyaura reactions with arylboronic acids enable diversification at the 8-position, while Buchwald-Hartwig amination installs amino groups at the 2-position . A representative synthesis of 8-cyclopropyl analogs utilizes:

  • Suzuki coupling: 8-Bromo precursors react with cyclopropylboronic acid (Pd(dppf)Cl₂, Na₂CO₃, THF, 65°C) .

  • Sulfonation: Treatment with methylsulfonyl chloride yields sulfone intermediates for nucleophilic substitution .

Table 1: Representative Synthesis Yields

Reaction StepReagents/ConditionsYield (%)
Suzuki CouplingPd(dppf)Cl₂, THF, 65°C85–92
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Toluene78–84
Sulfonationm-CPBA, CH₂Cl₂62–75

Data adapted from .

Biological Activity and Mechanism

Kinase Inhibition

Pyrido[3,4-d]pyridazin-5-ones exhibit potent inhibition of monopolar spindle 1 (MPS1) kinase, a target in oncology. Compound 34h (IC₅₀ = 0.8 nM) demonstrates 500-fold selectivity over PLK1 and Aurora kinases due to:

  • Hinge binding: The pyridazinone N1 atom forms hydrogen bonds with Glu603 and Cys604 .

  • Hydrophobic interactions: The phenyl group occupies a lipophilic pocket lined by Leu654 and Val539 .
    Cellular assays show 85% inhibition of MPS1 autophosphorylation at 50 nM, correlating with G₂/M arrest in HCT116 cells .

MAO-B Selectivity

Derivatives bearing 2-fluorophenylpiperazine moieties (e.g., T3, IC₅₀ = 39 nM) inhibit MAO-B with 107-fold selectivity over MAO-A . Docking studies reveal:

  • π-π stacking: The pyridazinone ring interacts with Tyr398 and Tyr435 in MAO-B .

  • Hydrophobic contacts: The fluorophenyl group engages FAD and Ile199 .

Table 2: MAO-B Inhibition Data

CompoundMAO-B IC₅₀ (µM)Selectivity Index (MAO-B/MAO-A)
T17.68<1
T30.039107.4
T60.1289.2

Data sourced from .

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

Optimized analogs exhibit improved hepatic stability compared to early leads. Compound 34h shows:

  • Half-life (rat): 4.2 hours (IV), 8.7 hours (PO) .

  • Plasma protein binding: 92%, necessitating dose adjustments for free drug exposure .
    CYP450 inhibition assays indicate minimal off-target activity (IC₅₀ > 50 µM for CYP3A4/2D6) .

Toxicity Considerations

Acute toxicity studies in rodents reveal:

  • LD₅₀: >500 mg/kg (single oral dose).

  • Hematological effects: Transient neutropenia at 100 mg/kg/day .

Future Directions and Challenges

Improving Bioavailability

Strategies to enhance solubility include:

  • Prodrug approaches: Phosphonate esters to mask polar groups .

  • Nanoparticle formulations: Lipid-based carriers to bypass efflux transporters .

Target Expansion

Ongoing efforts explore this scaffold for:

  • BTK inhibition: Preliminary IC₅₀ values of 12 nM in Waldenström macroglobulinemia models.

  • Antiviral activity: Dengue NS5 polymerase inhibition (EC₅₀ = 1.2 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator